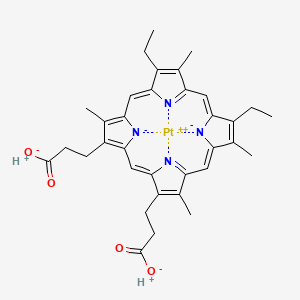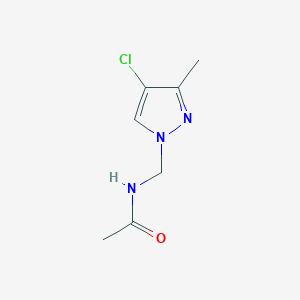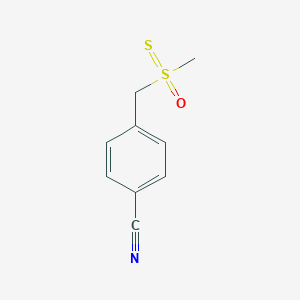
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the methoxy or butyl groups.
Scientific Research Applications
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their potential antimicrobial properties and use in drug development.
Industry: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
Uniqueness
(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic environments, making it suitable for specific applications in asymmetric synthesis and other fields.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4S,5R)-4-butyl-5-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-6-7(11-2)12-8(10)9-6/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
ORMQZTYSXISMNK-NKWVEPMBSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](OC(=O)N1)OC |
Canonical SMILES |
CCCCC1C(OC(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)


![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)



![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)


![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)

![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
